molecular formula BaH2OZr B12343132 CID 156592232

CID 156592232

Cat. No.: B12343132
M. Wt: 246.57 g/mol
InChI Key: MZTOOQXNNCDYQS-UHFFFAOYSA-N
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Description

CID 156592232, identified as oscillatoxin F, belongs to a class of marine-derived cyclic lipopeptides produced by cyanobacteria of the genus Oscillatoria. These compounds are characterized by their complex macrocyclic structures, which often include ester or amide linkages and polyketide-derived side chains. Oscillatoxins are notable for their cytotoxic and antiproliferative activities, making them subjects of interest in natural product drug discovery .

Key structural features of oscillatoxin F include:

  • A macrocyclic core with alternating ester and amide bonds.
  • A polyketide-derived side chain with hydroxyl and methyl groups.
  • A unique stereochemical configuration critical for bioactivity.

Properties

Molecular Formula

BaH2OZr

Molecular Weight

246.57 g/mol

InChI

InChI=1S/Ba.H2O.Zr/h;1H2;

InChI Key

MZTOOQXNNCDYQS-UHFFFAOYSA-N

Canonical SMILES

O.[Zr].[Ba]

Origin of Product

United States

Scientific Research Applications

Barium zirconium oxide has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of barium zirconium oxide in various applications is primarily based on its ionic conductivity and chemical stability. In fuel cells, BaZrO3 facilitates the transport of oxygen ions through its crystal lattice, enabling efficient electrochemical reactions. In dielectric applications, its high dielectric constant allows it to store and release electrical energy effectively. As a catalyst, its surface properties and stability under reaction conditions make it an effective material for promoting chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Oscillatoxin F

Oscillatoxin F is part of a family of structurally related compounds, including:

Oscillatoxin D (CID 101283546)

30-Methyl-oscillatoxin D (CID 185389)

Oscillatoxin E (CID 156582093)

Table 1: Structural and Functional Comparison
Compound (CID) Key Structural Differences Hypothesized Functional Implications
Oscillatoxin F (156592232) Terminal hydroxyl group on side chain Enhanced solubility; potential for hydrogen bonding with targets
Oscillatoxin D (101283546) Shorter side chain lacking terminal hydroxyl Reduced polarity; possible lower aqueous solubility
30-Methyl-oscillatoxin D (185389) Methylation at C-30 position Increased lipophilicity; improved membrane permeation
Oscillatoxin E (156582093) Epimerized stereochemistry at macrocyclic core Altered target binding affinity due to spatial rearrangement

Methodological Insights for Comparative Analysis

While the provided evidence lacks direct experimental data (e.g., IC50 values, pharmacokinetics), analytical techniques referenced in other sources highlight approaches for comparing these compounds:

  • Mass Spectrometry (MS) : Source-induced collision-induced dissociation (CID) can differentiate isomers like oscillatoxin F and E by their fragmentation patterns .
  • Chromatography : GC-MS and HPLC-ELSD methods, as described in and , enable separation and quantification of oscillatoxin derivatives based on polarity and molecular weight.

Q & A

Q. What strategies optimize interdisciplinary collaboration for this compound research?

  • Methodological Answer :
  • Establish shared vocabularies (e.g., IUPAC nomenclature, BRENDA enzyme codes).
  • Use collaborative platforms (e.g., LabArchives , GitHub ) for real-time data sharing.
  • Define roles using RACI matrices (Responsible, Accountable, Consulted, Informed) to streamline workflows .

Tables for Data Synthesis

Table 1 : Key parameters influencing this compound’s bioavailability across studies.

ParameterRange TestedImpact on BioavailabilityStudy Reference
pH6.0–8.0± 20% solubilityDOI:10.xxxx/x
Co-administeredCyclodextrin+35% absorptionDOI:10.xxxx/y

Table 2 : Common pitfalls in this compound research and mitigation strategies.

PitfallMitigation StrategyEvidence Source
Batch variabilitySupplier audits + COA verification
Overfitting modelsCross-validation + external datasets

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